One application of N,N-Diethylethylenediamine involves its use as an internal standard in chromatography. An internal standard is a compound deliberately added to a sample before analysis. It helps to ensure the accuracy and consistency of the measurement process . Research describes the use of N,N'-Diethylethylenediamine (CAS number: 111-74-0) as an internal standard in a selective liquid chromatographic method for assaying ethambutol in serum samples [PubChem, N,N'-Diethylethylenediamine, ].
N,N-Diethylethylenediamine (CAS number: 100-36-7) can also function as a solvent and a ligand in scientific research.
Research has explored the use of N,N-Diethylethylenediamine for the solvation of lithium hexamethyldisilazide [Sigma-Aldrich, N,N-Diethylethylenediamine, ]. Lithium hexamethyldisilazide is a strong base used in various organic chemical reactions.
A ligand is a molecule that binds to a central metal atom in a coordination complex. Research has investigated the use of N,N-Diethylethylenediamine as a ligand in the oxidative amidation of hydrogen phosphonate diesters, a reaction important in the synthesis of oligonucleotides (DNA and RNA molecules) [Sigma-Aldrich, N,N-Diethylethylenediamine, ].
N,N-Diethylethylenediamine is a colorless to light yellow liquid with the molecular formula C₆H₁₆N₂ and a molecular weight of approximately 116.2 g/mol. This compound features two diethylamino groups attached to an ethylenediamine backbone, making it a member of the aliphatic amine family. It is soluble in water and methanol, with a boiling point of 145-147 °C and a melting point below -70 °C . N,N-Diethylethylenediamine is recognized for its strong basicity and reactivity, particularly in neutralizing acids to form salts and water .
DED is a hazardous compound and requires proper handling due to the following properties:
Research indicates that N,N-Diethylethylenediamine exhibits biological activities, including:
The synthesis of N,N-Diethylethylenediamine can be achieved through several methods, notably:
N,N-Diethylethylenediamine has diverse applications across various fields:
Interaction studies of N,N-Diethylethylenediamine reveal its reactivity with several chemical classes:
Several compounds share structural similarities with N,N-Diethylethylenediamine. Below is a comparison highlighting its uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
N,N-Dimethylethylenediamine | (C₂H₅)₂NCH₂CH₂NH₂ | Lacks the diethyl groups; less basicity. |
Diethylenetriamine | (C₂H₅)₂NCH₂CH₂CH₂NH₂ | Contains an additional amine group; more reactive. |
Ethylenediamine | H₂NCH₂CH₂NH₂ | Simpler structure; lower molecular weight. |
N,N-Bis(2-hydroxyethyl)amine | (HOCH₂CH₂)₂N | Contains hydroxyl groups; used as a chelating agent. |
N,N-Diethylethylenediamine stands out due to its dual diethylamino groups, enhancing its solubility and reactivity compared to simpler amines.
The most widely documented synthesis involves a nucleophilic substitution reaction between diethylamine and 2-chloroethylamine hydrochloride under high-pressure conditions. The reaction employs sodium methoxide in methanol as an acid-binding agent, facilitating the displacement of chloride by diethylamine in an autoclave. Key parameters include:
The autoclave environment ensures the reaction proceeds in a closed system, minimizing volatilization of reactants and enhancing yield (up to 90%). The mechanism aligns with an S~N~2 pathway, where the nucleophilic diethylamine attacks the electrophilic carbon adjacent to the chlorine atom in 2-chloroethylamine hydrochloride.
Stoichiometric ratios critically influence yield and purity:
Excess diethylamine acts as both a reactant and solvent, driving the reaction to completion. Higher ratios (e.g., 8:1) improve yield by mitigating side reactions such as oligomerization.
Sodium methoxide serves dual roles:
Elevated temperature and pressure accelerate reaction kinetics by:
Flammable;Corrosive;Acute Toxic;Irritant